REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C1COCC1.C(O[C:15]([C:17]1([CH3:20])[CH2:19][CH2:18]1)=[O:16])C.[C:21](#[N:23])[CH3:22].[O-]CCCC.O.CC(OC)(C)C.Cl.S([O-])([O-])(=O)=O.[Na+].[Na+]>CO>[CH3:20][C:17]1([C:15](=[O:16])[CH2:22][C:21]#[N:23])[CH2:18][CH2:19]1 |f:0.1,9.10.11|
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
264 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC1)C
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CCCC
|
Name
|
|
Quantity
|
3.96 L
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
610 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stir the mixture 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Alternatively, to a 5 L three-necked round-bottom flask equipped with overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermocouple, reflux condenser, and an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
Heat the resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Reflux 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cool to <40° C.
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
STIRRING
|
Details
|
a vigorously stirring
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with MTBE (2×1.32 L, 11.11)
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)C(CC#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |